2-Fluoro-4-(methylthio)benzoic acid
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Overview
Description
2-Fluoro-4-(methylthio)benzoic acid: is an organic compound with the molecular formula C8H7FO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the introduction of the fluorine atom and the methylthio group onto the benzoic acid ring. This can be done through electrophilic aromatic substitution reactions. For example, starting with 2-fluorobenzoic acid, the methylthio group can be introduced using a thiolation reaction with methylthiolating agents under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylthio)benzoic acid involves its interaction with various molecular targets. The fluorine atom and the methylthio group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(methylthio)benzoic acid
- 2-Methylthio-4-trifluoromethylbenzoic acid
Comparison: 2-Fluoro-4-(methylthio)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may only have one of these groups.
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHHIBBDDLVVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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